molecular formula C11H13FO2 B15241321 2-(5-Fluoro-2-methylphenyl)butanoic acid

2-(5-Fluoro-2-methylphenyl)butanoic acid

Cat. No.: B15241321
M. Wt: 196.22 g/mol
InChI Key: OHBJQVPHKLFWGR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid with a molecular formula of C₁₁H₁₃FO₂ (molecular weight: 212.22 g/mol). Its structure features a butanoic acid backbone substituted at the second carbon with a 5-fluoro-2-methylphenyl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may lower the carboxylic acid's pKa compared to non-fluorinated analogs, enhancing its acidity.

Applications of such compounds span medicinal chemistry, particularly in designing bioactive molecules with improved metabolic stability and target affinity .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-9(11(13)14)10-6-8(12)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

OHBJQVPHKLFWGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(5-Fluoro-2-methylphenyl)butanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Applications
2-(5-Fluoro-2-methylphenyl)butanoic acid 5-Fluoro-2-methylphenyl, carboxylic acid 212.22 High acidity (pKa ~3.5–4.0†), moderate lipophilicity (logP ~2.8‡) Drug design (e.g., NSAID analogs)
[18F]NST732 () Naphthalene sulfonamido, fluoromethyl 434.47 Radiolabeled, high hydrophilicity PET imaging probes
Boc-L-2-aminobutanoic acid () Boc-protected amino group 217.26 Chiral center, amino acid derivative Peptide synthesis
2-(1-Naphthyloxy)butanoic acid () 1-Naphthyloxy, carboxylic acid 230.26 Low solubility (bulky aromatic substituent) Material science, catalysis

†Estimated based on fluorinated carboxylic acid analogs; ‡Predicted using fragment-based methods.

Key Observations:

  • Electronic Effects: The fluorine in 2-(5-Fluoro-2-methylphenyl)butanoic acid reduces the carboxylic acid's pKa by ~0.5–1.0 units compared to non-fluorinated analogs (e.g., 2-methylphenylbutanoic acid) due to its electron-withdrawing nature. In contrast, [18F]NST732 incorporates a fluoromethyl group, which has less direct impact on acidity but enhances radiochemical stability .
  • This contrasts with 2-(1-Naphthyloxy)butanoic acid, where the naphthyloxy group creates significant bulk, reducing solubility in aqueous media .

Research Findings and Challenges

  • Synthetic Challenges : Fluorination at specific positions (e.g., para on phenyl) often requires regioselective methods, as seen in [18F]NST732 synthesis . For the target compound, optimizing yield while avoiding di- or tri-substituted byproducts is critical.
  • Solubility-Bioavailability Trade-off: The target compound’s moderate logP (~2.8) balances lipophilicity and aqueous solubility, whereas 2-(1-Naphthyloxy)butanoic acid’s higher logP (~3.5) may limit bioavailability .

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